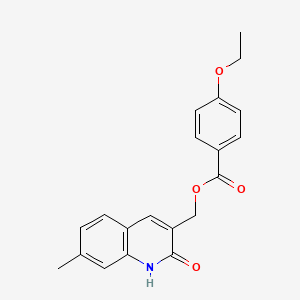
2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family and is commonly referred to as BQ-788.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves its selective binding to the endothelin B receptor. This binding inhibits the binding of endothelin-1 to the receptor, thereby preventing its vasoconstrictive effects. This compound has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several biochemical and physiological effects. It has been shown to decrease blood pressure and improve vascular function in animal models of hypertension. This compound also inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its selectivity for endothelin B receptors. This compound has minimal off-target effects, making it an ideal tool for investigating the physiological and pathological roles of endothelin B receptors. However, one of the limitations of this compound is its relatively low solubility, which can make it challenging to use in certain experimental settings.
Zukünftige Richtungen
The potential applications of 2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in scientific research are vast. One of the future directions for this compound is its use in the development of novel therapies for hypertension, cancer, and cardiovascular diseases. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Conclusion
In conclusion, 2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a promising compound that has potential applications in scientific research. Its selectivity for endothelin B receptors makes it an ideal tool for investigating the physiological and pathological roles of these receptors. This compound has several biochemical and physiological effects, including the inhibition of cancer cell growth, improvement of cognitive function, and regulation of blood pressure. However, further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
The synthesis of 2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the reaction of 2-bromo-3-methylbenzoic acid with 2,3-dimethylaniline, followed by the reaction of the resulting compound with 2-hydroxy-3-quinolinecarboxaldehyde. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been used in several scientific research studies. One of its most significant applications is in the study of endothelin receptors. This compound is a selective antagonist of the endothelin B receptor, which plays a crucial role in regulating blood pressure and vascular tone. Therefore, it has been used to investigate the physiological and pathological roles of endothelin B receptors in various diseases such as hypertension, cancer, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-bromo-N-(2,3-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O2/c1-16-8-7-13-23(17(16)2)28(25(30)20-10-4-5-11-21(20)26)15-19-14-18-9-3-6-12-22(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTQBMNCNCTQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)



